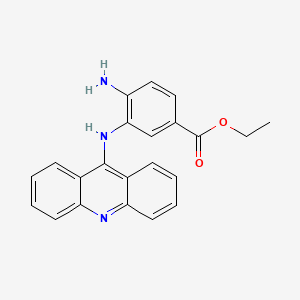
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester typically involves the reaction of 9-chloroacridine with an appropriate benzoic acid derivative. The process often employs sodium alkoxide solutions, such as sodium methoxide in methanol, sodium ethoxide in ethanol, or sodium propoxide in propanol . The reaction conditions are carefully controlled to ensure the formation of the desired ester compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield acridine-quinone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions typically result in modified acridine derivatives with different functional groups attached.
Scientific Research Applications
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription . This intercalation can lead to DNA strand breaks and apoptosis in cancer cells. Additionally, the compound may inhibit topoisomerase II, an enzyme critical for DNA replication .
Comparison with Similar Compounds
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester can be compared with other acridine derivatives such as amsacrine and its analogs. These compounds share similar DNA-intercalating properties but differ in their specific chemical structures and biological activities . For instance:
Amsacrine: Known for its use in chemotherapy, particularly for acute myeloid leukemia.
9-Acridinyl amino acid derivatives: These compounds have shown varying degrees of cytotoxicity against different cancer cell lines, with some being more effective than amsacrine.
The uniqueness of this compound lies in its specific ester functional group, which may influence its solubility, stability, and overall biological activity compared to other acridine derivatives.
Properties
CAS No. |
389827-02-5 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 3-(acridin-9-ylamino)-4-aminobenzoate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)14-11-12-17(23)20(13-14)25-21-15-7-3-5-9-18(15)24-19-10-6-4-8-16(19)21/h3-13H,2,23H2,1H3,(H,24,25) |
InChI Key |
QRMWRTOFOHMZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















